Compound Description: Pexidartinib is a small molecule kinase inhibitor that targets CSF1R, KIT, and FLT3. It is used for the treatment of tenosynovial giant cell tumor (TGCT). []
Relevance: Pexidartinib, like 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, contains a central pyridine ring substituted with an aromatic ring featuring a trifluoromethyl group. This suggests a potential structure-activity relationship (SAR) exploration around how variations in the linker and flanking groups influence activity. []
Compound Description: This compound was synthesized and characterized using various spectroscopic techniques and its structure confirmed via X-ray crystallography. The research focuses on its crystal packing and intermolecular interactions. []
Relevance: This compound and 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide both possess the core structure of a 3-(trifluoromethyl)phenyl group linked to a pyridine ring through an oxygen atom. The difference lies in the substitution pattern on the pyridine ring and the nature of the appended groups, making it relevant for SAR studies. []
Compound Description: This molecule is synthesized from N-methyl-1-{(3S,4S)-4-[2-(trifluoromethyl)phenoxy]-3,4-dihydro-1H-isochromen-3-yl}methanamine via alkylation. []
Compound Description: These compounds, inspired by the fungicide boscalid, were designed as potential succinate dehydrogenase inhibitors. Their synthesis, fungicidal activity, and molecular docking studies are reported. []
Relevance: While not directly containing the 3-(trifluoromethyl)phenoxy motif, these molecules highlight the importance of exploring heterocyclic scaffolds as linkers and substituents. Considering the pyridin-3-yl moiety in 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, these analogues offer insights into the potential for incorporating pyrimidine-based systems and their impact on biological activity. []
Compound Description: This compound and its related crystal modifications are the subject of the patent. Specific structural details and the purpose of the invention are not fully elaborated. [, ]
Relevance: The presence of the pyridin-3-yl group, substituted at the 6-position with a thiomorpholine dioxide and at the 4-position with a substituted phenyl ring, draws a connection to 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide. The variations in substitution patterns and the introduction of the thiomorpholine dioxide moiety are noteworthy for SAR exploration. [, ]
Compound Description: This compound's crystal structure was determined using X-ray crystallography. The study focuses on elucidating its molecular geometry and crystal packing. []
Relevance: The key shared element between this compound and 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide is the presence of the 6-(trifluoromethyl)pyridin-3-yl unit. The different substituents on the pyridine nitrogen highlight potential areas of modification and their impact on the compound's overall properties. []
Sorafenib Tosylate (β-modification)
Compound Description: Sorafenib tosylate is a known anticancer agent. This entry specifically focuses on a novel crystalline β-modification of the drug, claiming improved biological activity over the existing form II. []
Relevance: While not sharing direct structural similarities with 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, this entry emphasizes the critical role of solid-state properties and polymorphism in drug development. It highlights the need to investigate different crystalline forms of 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide and its potential salts to identify optimal forms with desirable properties. []
Compound Description: This molecule is a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. It is positioned as a structurally distinct backup compound to TP0439150 (compound 5 in the original paper). []
Relevance: Although the trifluoromethoxy group is attached to the phenyl ring at the 4-position instead of the 3-position as in 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, the presence of a similar linker (oxygen) and the pyridine ring suggests potential for SAR exploration. Examining the impact of the trifluoromethoxy group's position on activity could be valuable. []
Compound Description: This complex compound focuses on the preparation of specific intermediates and the compound itself. Detailed pharmacological information is limited. []
Relevance: The structural relevance lies in the shared use of heterocyclic systems. While not directly analogous, the presence of the thiophene ring in this compound and the pyridine ring in 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide allows for broader considerations of incorporating different heterocyclic moieties and their impact on activity. []
Compound Description: This molecule demonstrated potent and selective inhibition of FLT3, a kinase often implicated in acute myeloid leukemia (AML). It showed excellent selectivity over a range of other kinases. []
Relevance: This compound, like 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, contains a trifluoromethyl group at the meta position of a phenyl ring. Exploring variations in the core scaffold, replacing the quinazoline and isoxazole rings with alternative heterocycles, could provide valuable SAR insights. []
6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate (Form A)
Compound Description: This entry describes a novel crystalline form (Form A) of a tosylate salt of a known neutrophil elastase inhibitor. The patent highlights improved physical properties over the free base. []
Relevance: The shared 3-(trifluoromethyl)phenyl group between this compound and 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, along with the presence of multiple heterocyclic rings, makes it relevant for considering variations in the core structure and exploring the effects of different substituents. []
Compound Description: This molecule was designed based on conformational restriction of an in-house type II FMS inhibitor and showed selective inhibitory activity against FLT3. []
Relevance: This compound shares the 3-(trifluoromethyl)phenyl and 4-methylpiperazine moieties with the FLT3 inhibitor mentioned previously (Compound 10). In the context of 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, it reinforces the significance of the 3-(trifluoromethyl)phenyl group and suggests the potential for incorporating a 4-methylpiperazine substituent for activity against FLT3. []
Compound Description: The crystal structure of this compound was determined by X-ray crystallography, providing insights into its molecular geometry and packing arrangement. []
Relevance: While this compound does not share the 3-(trifluoromethyl)phenoxy motif, the presence of the pyridin-2-yl group and the carboxamide linker offers points of comparison with 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide. The differences in the heterocyclic core (pyrazole vs tetrahydrofuran) and the halogen substitution on the phenyl ring provide directions for SAR studies. []
Compound Description: The crystal structure of this molecule was solved using X-ray crystallography, focusing on understanding its three-dimensional arrangement. []
Relevance: Like the previous compound (Compound 13), this molecule possesses a pyridin-2-yl group and a carboxamide linker, similar to 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide. The absence of the bromine atom and the presence of a difluoromethyl group instead of a 3-(trifluoromethyl)phenoxy moiety provide points of comparison for SAR investigations. []
HTL22562 (CGRP Receptor Antagonist)
Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist. The compound's structure was complexed with the CGRP receptor and its crystal structure determined. It has potential as a treatment for migraine. []
Relevance: Although structurally dissimilar to 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, the paper highlights the importance of structure-based drug design. This suggests the value of obtaining a crystal structure of 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide with its potential target to facilitate rational drug design and SAR studies. []
Nilotinib Hydrochloride Monohydrate (Form A)
Compound Description: Nilotinib is an anticancer drug. This entry focuses on a specific crystalline form, Form A, characterized by its X-ray powder diffraction pattern. [, , , ]
Relevance: While not directly analogous in structure to 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, this entry emphasizes the importance of polymorphism in drug development. Just like with Sorafenib Tosylate, this underscores the need to explore different solid forms of 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide to identify an optimal form with desirable physicochemical properties. [, , , ]
Compound Description: PF-04958242 is a potent AMPA receptor potentiator that emerged from structure-based design. It has potential for treating cognitive deficits in schizophrenia. []
Relevance: This compound, similar to 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, features a substituted phenoxytetrahydrofuran motif. The key difference is the presence of a thiophene ring and the sulfonamide group. This comparison allows for exploring the impact of replacing the pyridine in the target molecule with a tetrahydrofuran and how different substituents on the phenyl ring affect the overall activity. []
Taranabant (MK-0364)
Compound Description: Taranabant is a cannabinoid-1 receptor inverse agonist. The research focuses on its conformational analysis and receptor docking studies. []
Relevance: While not structurally similar to 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, this entry highlights the importance of understanding the binding mode and key interactions of a ligand with its target receptor. This suggests that performing similar studies with 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide could be valuable to guide further optimization. []
Compound Description: TP0439150 is a potent and orally available GlyT1 inhibitor, showing efficacy in rodent models of schizophrenia. []
Relevance: This compound and 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide both feature a central pyridine ring substituted with a trifluoromethyl group. Although their structures differ significantly in other aspects, the shared pyridine motif suggests a potential area for SAR studies, exploring the effects of different substituents and linkers on GlyT1 inhibitory activity. []
Compound Description: This invention revolves around the use of this compound in topical pharmaceutical compositions and its therapeutic applications. []
Relevance: The inclusion of a pyridinyl group, substituted at the 6-position with a morpholine ring, in this compound draws a parallel to 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide. This similarity, despite other structural differences, highlights the potential of exploring different substitution patterns on the pyridine ring for modulating physicochemical properties and exploring alternative routes of administration like topical formulations. []
Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. []
Relevance: While these compounds do not directly resemble 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, the presence of the trifluoromethyl group on the phenyl ring and the use of heterocyclic scaffolds are notable. This comparison highlights the continued importance of exploring the trifluoromethyl substituent and diverse heterocyclic systems in medicinal chemistry, especially in the context of antimicrobial drug discovery. []
Compound Description: This compound exhibited potent antimalarial activity, possibly via prolyl-tRNA synthetase inhibition. The research involved studying its enantiomers and predicting their binding modes. []
Relevance: The presence of a pyridine ring with a carboxamide linker in this compound is comparable to 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide. Despite other structural differences, this highlights the potential of these structural motifs for interacting with biological targets. The study's focus on enantiomers further emphasizes the importance of stereochemistry in drug design and its potential impact on activity. []
Compound Description: This series of compounds was designed and synthesized as potential herbicides. Their herbicidal activities were evaluated in greenhouse settings. []
Relevance: Although these compounds are not structurally similar to 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, the presence of the trifluoromethyl group and the exploration of their herbicidal activity is noteworthy. It indicates the versatility of trifluoromethyl-containing compounds in various applications, including agriculture. []
Compound Description: These compounds were designed by combining structural features of uracil derivatives and phenoxy carboxylic acids, both known for their biological activities. Their herbicidal activity was tested against various weeds. []
Relevance: Similar to the previous entry (Compound 23), the presence of the trifluoromethyl group and the focus on herbicidal activity are relevant. Although structurally dissimilar to 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, this reinforces the idea that incorporating a trifluoromethyl group can contribute to the development of compounds with potential agricultural applications. []
Compound Description: This compound was synthesized as part of a study exploring c-Met inhibitors. Its design incorporates structural features characteristic of such inhibitors. []
Relevance: This compound shares the pyridin-2-yl and carboxamide moieties with 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide. The differences lie in the absence of the 3-(trifluoromethyl)phenoxy group and the presence of a thiazole ring. This comparison highlights the potential of these shared structural features for biological activity and suggests areas for further SAR exploration. []
Compound Description: This series of compounds acts as potent and selective MAO-B inhibitors, showing potential for improving memory and cognition. []
Relevance: Similar to 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, these molecules feature a trifluoromethyl-substituted aromatic ring. Although the core scaffolds differ, the shared presence of the trifluoromethyl group and the exploration of their effects on MAO-B activity highlight the relevance of this substituent for designing biologically active compounds. []
Compound Description: The study focused on characterizing the crystal structure of this compound, which was determined using X-ray crystallography. []
Relevance: This compound shares the pyridin-2-ylmethyl moiety with 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide. Although it lacks the 3-(trifluoromethyl)phenoxy group and has a different overall structure, the shared fragment offers a point of comparison for SAR studies, particularly regarding the influence of the pyridin-2-ylmethyl group on binding and activity. []
Compound Description: This series of compounds is patented for their use in the field of blood coagulation. The patent broadly covers various substituents and their potential therapeutic applications. [, ]
Relevance: While lacking the specific 3-(trifluoromethyl)phenoxy motif of 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, this entry highlights the importance of exploring diverse heterocyclic systems for therapeutic applications. The use of oxazolidinone and thiophene rings suggests the possibility of substituting the tetrahydrofuran and pyridine rings in the target compound with alternative heterocycles to modulate activity and target different therapeutic areas. [, ]
Compound Description: THIIC is a novel mGlu2 receptor positive allosteric modulator, showing potential anxiolytic and antidepressant properties. []
Relevance: While THIIC differs significantly from 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide structurally, it highlights the therapeutic potential of targeting mGlu2 receptors for psychiatric disorders. This could inspire investigations into whether 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide or its analogs exhibit any activity towards this receptor. []
Thien-3-yl-sulfonylamino(thio)carbonyl-triazolinones and Substituted 4-HPPD Inhibitors
Compound Description: This patent describes herbicidal agents characterized by a combination of active ingredients, including a specific thien-3-yl-sulfonilaminocarboniltriazolinone and a substituted 4-HPPD inhibitor. []
Relevance: While the specific structures in this patent are not directly comparable to 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, the focus on developing herbicidal agents and the use of various heterocyclic scaffolds offer a broader perspective. It highlights the continued relevance of exploring diverse chemical structures, including those with heterocyclic rings, for agricultural applications. []
Compound Description: This entry describes a series of N-(pyrazol-3-yl)-benzamide derivatives designed and synthesized as potential glucokinase activators for treating diabetes. []
Relevance: While structurally distinct from 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, this entry emphasizes the importance of exploring different chemical classes for modulating enzyme activity. The focus on glucokinase activation highlights the therapeutic potential of targeting metabolic pathways, suggesting potential avenues for investigating the target compound's effects on glucose metabolism. []
1-Methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide and its derivatives
Compound Description: This entry describes the synthesis of 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide, a compound containing a trifluoromethyl-substituted pyridine ring fused to a thiazine dioxide ring. It also includes various derivatives with different substituents on the pyridothiazine core. []
Relevance: This entry shares the presence of a trifluoromethyl-substituted pyridine ring with 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide. The key difference lies in the fusion of the pyridine ring to a thiazine dioxide ring and the variations in the substitution patterns. This comparison highlights the versatility of trifluoromethyl-substituted pyridines as building blocks for diverse chemical structures and encourages further exploration of their structure-activity relationships. []
Compound Description: This entry focuses on the crystal structure determination of methanone using X-ray crystallography. []
Relevance: This compound, like 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, incorporates a trifluoromethyl-substituted pyridine ring. Although the core structures differ significantly, the shared presence of this moiety underlines the importance of exploring trifluoromethyl-substituted pyridines in drug design. []
Compound Description: This entry describes the synthesis and characterization of a series of 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazoyl)-2-thio-N-substituted phenyl pyrimide-5-carboxamide derivatives. These compounds were prepared using a Biginelli reaction and characterized using various spectroscopic techniques. []
Relevance: While these compounds are not directly analogous to 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, the shared use of pyridine and pyrimidine rings highlights the importance of these heterocyclic systems in medicinal chemistry. This comparison encourages the exploration of different heterocyclic combinations and substitution patterns to optimize biological activity. []
HNPC-A9229
Compound Description: HNPC-A9229 is a novel pyridin-2-yloxy-based pyrimidin-4-amine fungicide. It displays excellent fungicidal activities against various fungal pathogens and exhibits low toxicity to rats. []
Relevance: While not directly analogous in structure to 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide, HNPC-A9229 highlights the importance of exploring heterocyclic structures, particularly pyrimidin-4-amines, for developing new fungicides. The success of this compound suggests that incorporating similar structural motifs into future designs could lead to the identification of novel fungicidal agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.